molecular formula C23H18N4O3S2 B6553262 2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1040666-87-2

2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B6553262
CAS No.: 1040666-87-2
M. Wt: 462.5 g/mol
InChI Key: VSZXCGUDLNKZJG-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidin-4-one family, a heterocyclic scaffold with demonstrated pharmacological relevance, particularly in anti-infective and enzyme inhibition applications . Its structure features a thienopyrimidinone core substituted at position 2 with a sulfanyl-linked 3-(4-methoxyphenyl)-1,2,4-oxadiazole moiety and at position 3 with a 4-methylphenyl group. The 1,2,4-oxadiazole ring enhances metabolic stability and binding affinity to biological targets due to its electron-withdrawing properties and planar geometry .

Synthesis typically involves multi-step protocols:

Core Formation: Cyclization of thiophene precursors (e.g., methyl 3-amino-5-substituted thiophene-2-carboxylate) with DMF-DMA to form intermediates like 3-dimethylaminomethylidene-amino derivatives .

Functionalization: Substitution at position 2 with sulfanyl-containing groups via nucleophilic displacement or coupling reactions. highlights challenges in alternative routes (e.g., failed condensation with 3-methoxybenzyl amine), emphasizing the need for optimized conditions .

Properties

IUPAC Name

2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(4-methylphenyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O3S2/c1-14-3-7-16(8-4-14)27-22(28)20-18(11-12-31-20)24-23(27)32-13-19-25-21(26-30-19)15-5-9-17(29-2)10-6-15/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZXCGUDLNKZJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Properties

Compound Name Core Structure Substituents (Position) Key Activity/Findings Reference
Target Compound Thieno[3,2-d]pyrimidin-4-one 2: [3-(4-MeOPh)-1,2,4-oxadiazole]-CH₂S; 3: 4-MePh TRPA1 inhibition (patented)
7-((2-Methylphenyl)thio)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one (7b) Pyrrolo[3,2-d]pyrimidin-4-one 7: 2-MePhS; no oxadiazole Moderate kinase inhibition (IC₅₀ = 1.2 µM)
3-Allyl-2-[(3,5-dimethylisoxazol-4-yl)methyl]sulfanyl-5-(4-MePh)thieno[2,3-d]pyrimidin-4-one Thieno[2,3-d]pyrimidin-4-one 2: Isoxazole-CH₂S; 3: allyl; 5: 4-MePh Anticancer (GI₅₀ = 8.5 µM, HCT-116)
4-(4-Piperidinophenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one Chromeno[4,3-d]pyrimidin-5-one 4: 4-piperidinophenyl; 2: thioxo Antidiabetic (α-glucosidase IC₅₀ = 12 µM)

Key Observations:

Core Flexibility: Thieno[3,2-d]pyrimidin-4-one derivatives (e.g., target compound) exhibit higher solubility compared to chromeno-pyrimidines due to reduced aromatic stacking . Pyrrolo[3,2-d]pyrimidin-4-one analogues (e.g., 7b) show lower metabolic stability than oxadiazole-containing derivatives, likely due to the absence of electron-withdrawing groups .

Substituent Impact :

  • Position 2 : Sulfanyl-linked heterocycles (1,2,4-oxadiazole in the target compound vs. isoxazole in ) enhance target affinity. The 4-methoxyphenyl group in the target compound improves pharmacokinetics by reducing CYP450-mediated oxidation .
  • Position 3 : 4-Methylphenyl substitution (target compound) confers higher lipophilicity (clogP = 3.8) compared to allyl-substituted analogues (clogP = 2.9), influencing membrane permeability .

Biological Activity: The target compound’s TRPA1 inhibition (patented by Boehringer Ingelheim) is attributed to its oxadiazole moiety, which mimics endogenous ligands’ hydrogen-bonding patterns . In contrast, chromeno-pyrimidines with thioxo groups exhibit distinct enzyme inhibition profiles (e.g., α-glucosidase) .

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